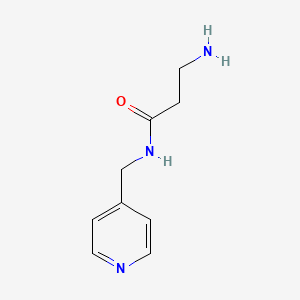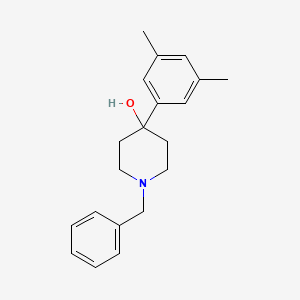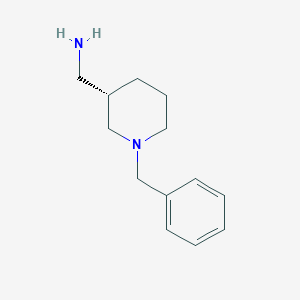
3-amino-N-(pyridin-4-ylmethyl)propanamide
Übersicht
Beschreibung
3-amino-N-(pyridin-4-ylmethyl)propanamide is a chemical compound with the molecular formula C9H13N3O . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanamide group (a three-carbon chain with an amide functional group at one end) attached to a pyridin-4-ylmethyl group (a pyridine ring with a methyl group at the 4-position) and an amino group .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . Its molecular weight is 179.22 . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Heterocyclic N-oxide Molecules in Organic Synthesis and Medicinal Applications
Heterocyclic N-oxide derivatives, including pyridine-based molecules, play a crucial role in organic synthesis, catalysis, and drug development. These compounds serve as versatile synthetic intermediates and exhibit biological importance, with potential applications in forming metal complexes, designing catalysts, and synthesizing medicinally active molecules. Some N-oxide compounds have demonstrated potent anticancer, antibacterial, and anti-inflammatory activities, underscoring their medicinal relevance (Li et al., 2019).
Pyridine Derivatives in Medicinal Chemistry
Pyridine and its derivatives are pivotal in various fields, particularly in medicinal chemistry, where they exhibit a wide range of biological activities. These compounds are foundational in the development of numerous drugs, showcasing their increasing importance in modern medicinal applications. Their versatility and efficacy in drug design highlight the potential of pyridine derivatives, including compounds like 3-amino-N-(pyridin-4-ylmethyl)propanamide, in contributing to new therapeutic discoveries (Altaf et al., 2015).
Pyrazines in Food Science
While not directly related, the synthesis of pyrazines, a class of volatile heterocyclic compounds, through the Maillard reaction in food products, demonstrates the broader applicability of heterocyclic chemistry in both industry and research. Pyrazines contribute to the flavor profiles of various foods, and their controlled synthesis is of interest in food science, illustrating the wide-ranging impact of heterocyclic compounds in diverse scientific domains (Yu et al., 2021).
Wirkmechanismus
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors; avoiding contact with skin and eyes; using personal protective equipment; wearing chemical impermeable gloves; ensuring adequate ventilation; and removing all sources of ignition .
Eigenschaften
IUPAC Name |
3-amino-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-4-1-9(13)12-7-8-2-5-11-6-3-8/h2-3,5-6H,1,4,7,10H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTMKMUEUPHZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5Z)-3-ethyl-5-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3263330.png)
![7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B3263346.png)







![(Z)-3-ethyl-5-((2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3263411.png)
![2-[Benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(2-phenyl ethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3263419.png)